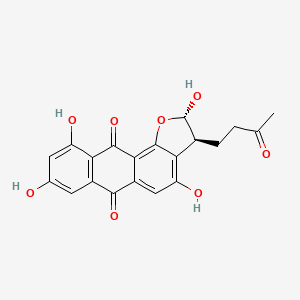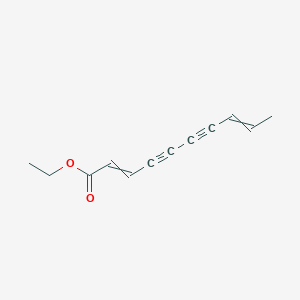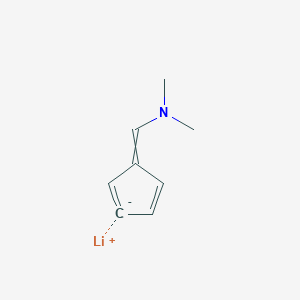
4,4'-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride is a synthetic organic compound that belongs to the class of bis-pyridinium salts. This compound is characterized by the presence of two pyridinium rings connected by an ethene bridge, with each pyridinium ring further substituted with a propyl group. The dichloride indicates the presence of two chloride ions associated with the compound. This structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride typically involves the following steps:
Formation of the Ethene Bridge: The initial step involves the formation of the ethene bridge between two pyridine rings. This can be achieved through a reaction between 4-vinylpyridine and a suitable coupling agent under controlled conditions.
Quaternization: The next step involves the quaternization of the pyridine rings. This is done by reacting the ethene-bridged pyridine compound with propyl halide (such as propyl chloride) in the presence of a base to form the quaternary ammonium salt.
Formation of Dichloride Salt: Finally, the quaternary ammonium salt is treated with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyridinium N-oxide derivatives, while reduction may yield pyridine derivatives with reduced functional groups.
科学的研究の応用
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The ethene bridge and propyl groups play a crucial role in determining the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide: Similar structure but with methyl groups instead of propyl groups and iodide ions instead of chloride ions.
1,2-Bis(4-pyridyl)ethane: Lacks the quaternary ammonium groups and chloride ions.
Uniqueness
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride is unique due to its specific substitution pattern and the presence of propyl groups, which impart distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be effective.
特性
CAS番号 |
114068-87-0 |
|---|---|
分子式 |
C18H24Cl2N2 |
分子量 |
339.3 g/mol |
IUPAC名 |
1-propyl-4-[2-(1-propylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C18H24N2.2ClH/c1-3-11-19-13-7-17(8-14-19)5-6-18-9-15-20(12-4-2)16-10-18;;/h5-10,13-16H,3-4,11-12H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
LFCWMKWAFGNARB-UHFFFAOYSA-L |
正規SMILES |
CCC[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)





![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)
![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)



